5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide
Description
5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is a chemical compound known for its potential applications in medicinal chemistry, particularly as an anticoagulant. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent and an oxolan-2-ylmethyl group.
Properties
IUPAC Name |
5-chloro-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZZBSVTSVXDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and oxolan-2-ylmethylamine.
Activation: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid reacts with oxolan-2-ylmethylamine to form the desired amide bond under mild conditions, typically in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chloro group.
Scientific Research Applications
5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticoagulant, particularly as a direct inhibitor of Factor Xa, an enzyme involved in blood coagulation.
Biological Studies: Used in studies to understand the mechanism of blood clotting and to develop new anticoagulant therapies.
Chemical Biology: Employed as a tool compound to investigate the role of thiophene derivatives in biological systems.
Industrial Applications: Potential use in the synthesis of other pharmaceutical compounds due to its versatile chemical reactivity.
Mechanism of Action
The primary mechanism of action for 5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide involves the inhibition of Factor Xa. This enzyme plays a crucial role in the conversion of prothrombin to thrombin, a key step in the blood coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of thrombin, thereby reducing blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another direct Factor Xa inhibitor with a similar thiophene core structure.
Apixaban: A structurally different but functionally similar anticoagulant.
Edoxaban: Another direct Factor Xa inhibitor with a different chemical structure.
Uniqueness
5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic properties and binding affinity to Factor Xa. Its oxolan-2-ylmethyl group enhances its oral bioavailability and metabolic stability compared to other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
